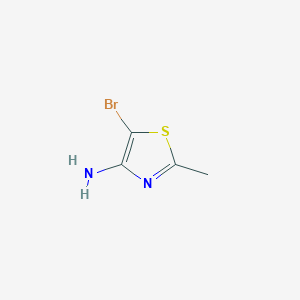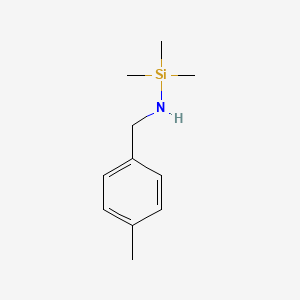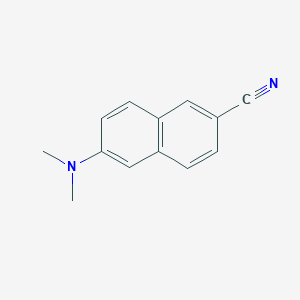
1-Chloronaphthalene-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloronaphthalene-2-methanol is an organic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring and a methanol group at the second position
准备方法
Synthetic Routes and Reaction Conditions
1-Chloronaphthalene-2-methanol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by the introduction of a methanol group. The chlorination reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, usually between 50-80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct chlorination of naphthalene using chlorine gas. The reaction is catalyzed by metal sulfides such as ferric sulfide, ferrous sulfide, or copper sulfide. The process is conducted at normal pressure and temperatures ranging from 50-80°C. The reaction time is typically 2-3 hours, resulting in a high yield of the desired product .
化学反应分析
Types of Reactions
1-Chloronaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
1-Chloronaphthalene-2-methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloronaphthalene-2-methanol involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methanol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the methanol group.
2-Chloronaphthalene: Chlorine atom is positioned at the second carbon of the naphthalene ring.
1,4-Dichloronaphthalene: Contains two chlorine atoms at the first and fourth positions of the naphthalene ring.
Uniqueness
1-Chloronaphthalene-2-methanol is unique due to the presence of both a chlorine atom and a methanol group, which confer distinct chemical properties and reactivity
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
(1-chloronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChI 键 |
XKAXRTVKXFLWLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


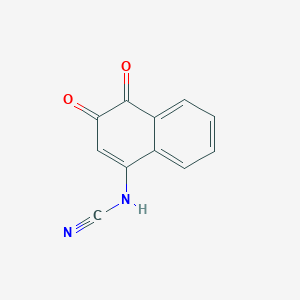

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)

![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
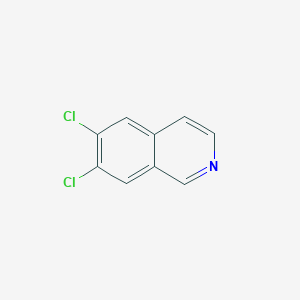


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
